molecular formula C23H48NO6P B6595056 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine CAS No. 174062-73-8

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine

Cat. No.: B6595056
CAS No.: 174062-73-8
M. Wt: 465.6 g/mol
InChI Key: KACDZDULGKPXHT-HIVNOOBXSA-N
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Description

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine is a type of plasmalogen, which are a class of phospholipids found in cell membranes. These compounds are characterized by the presence of a vinyl ether bond at the sn-1 position of the glycerol backbone. Plasmalogens play crucial roles in various biological processes, including membrane structure and function, antioxidative defense, and cell signaling .

Biochemical Analysis

Biochemical Properties

PE(P-18:0/0:0) interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the process of lipid metabolism . The nature of these interactions is complex and often involves the formation of molecular complexes that facilitate biochemical reactions .

Cellular Effects

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been implicated in the regulation of phospholipid homeostasis, which is essential for maintaining the proper function and survival of cells .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex and involves a variety of interactions with biomolecules. It can bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels

Preparation Methods

The synthesis of 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine typically involves the following steps:

    Vinyl Ether Formation: The vinyl ether bond is introduced at the sn-1 position of the glycerol backbone. This can be achieved through the reaction of an aldehyde with a phosphatidylethanolamine derivative under acidic conditions.

    Acylation: The sn-2 position is acylated with a fatty acid, such as oleic acid, using standard esterification reactions.

    Phosphorylation: The sn-3 position is phosphorylated to introduce the phosphoethanolamine group.

Industrial production methods often involve enzymatic processes to ensure high specificity and yield. Enzymes such as desaturases and acyltransferases are used to introduce the necessary functional groups at specific positions on the glycerol backbone .

Chemical Reactions Analysis

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), hydrolytic enzymes (e.g., phospholipase A2), and radical initiators (e.g., Fenton reagents). Major products formed from these reactions include aldehydes, free fatty acids, and lysophospholipids .

Comparison with Similar Compounds

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine can be compared with other plasmalogens, such as:

The uniqueness of this compound lies in its specific structure, which provides resistance to oxidative damage and plays a crucial role in membrane stability and function.

Properties

IUPAC Name

2-aminoethyl [(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(25)22-30-31(26,27)29-20-18-24/h17,19,23,25H,2-16,18,20-22,24H2,1H3,(H,26,27)/b19-17-/t23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACDZDULGKPXHT-HIVNOOBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174062-73-8
Record name LysoPE(P-18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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